molecular formula C11H11F2N3 B2788677 (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 1249710-14-2

(2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2788677
CAS No.: 1249710-14-2
M. Wt: 223.227
InChI Key: BMXKPFBLESVBPY-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: is a chemical compound characterized by its unique structure, which includes a difluorophenyl group and a 1-methyl-1H-imidazol-2-yl group attached to a methanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves multiple steps, starting with the preparation of the difluorophenyl group and the 1-methyl-1H-imidazol-2-yl group. These groups are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(2,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents to the compound, altering its chemical behavior.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions may involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(2,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Industry: Use in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

(2,4-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: can be compared with other similar compounds, such as (3,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine and (2,3-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine. While these compounds share structural similarities, their unique arrangements of fluorine atoms and imidazole groups result in distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-difluorophenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-16-5-4-15-11(16)10(14)8-3-2-7(12)6-9(8)13/h2-6,10H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXKPFBLESVBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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